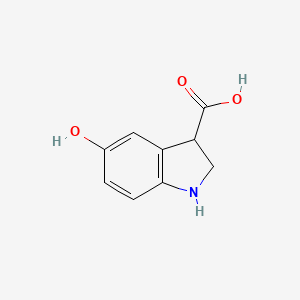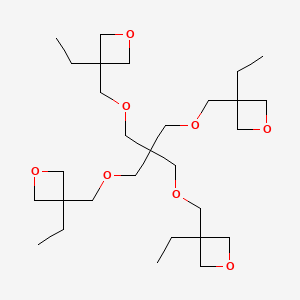
3,3'-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is a complex organic compound with the molecular formula C29H52O8 and a molecular weight of 528.72 g/mol . This compound is characterized by its oxetane rings, which are four-membered cyclic ethers. It is primarily used in the synthesis of UV-curable monomers, coatings, and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves multiple steps. One common method includes the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide as a catalyst. The mixture is refluxed in an oil bath at 110°C for one hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) undergoes various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized under specific conditions to form corresponding oxetane oxides.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of UV-curable polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and inks.
Mecanismo De Acción
The mechanism of action of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves its ability to undergo polymerization under UV light. The oxetane rings open up and form cross-linked networks, resulting in a solid polymer matrix. This process is facilitated by the presence of photoinitiators that generate free radicals upon exposure to UV light .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-oxetanemethanol: A simpler oxetane derivative used in the synthesis of hyperbranched polyethers.
3,3’-((Oxybis(methylene))bis(3-ethyloxetane)): Another oxetane-based compound used in similar applications.
Uniqueness
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is unique due to its complex structure, which provides enhanced mechanical properties and stability in the resulting polymers. Its multiple oxetane rings allow for extensive cross-linking, making it highly suitable for high-performance applications .
Propiedades
Fórmula molecular |
C29H52O8 |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]-2,2-bis[(3-ethyloxetan-3-yl)methoxymethyl]propoxy]methyl]oxetane |
InChI |
InChI=1S/C29H52O8/c1-5-25(9-30-10-25)17-34-21-29(22-35-18-26(6-2)11-31-12-26,23-36-19-27(7-3)13-32-14-27)24-37-20-28(8-4)15-33-16-28/h5-24H2,1-4H3 |
Clave InChI |
HPINXYMPRYQBGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCC(COCC2(COC2)CC)(COCC3(COC3)CC)COCC4(COC4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




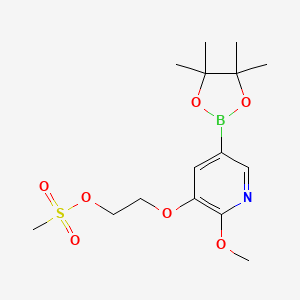

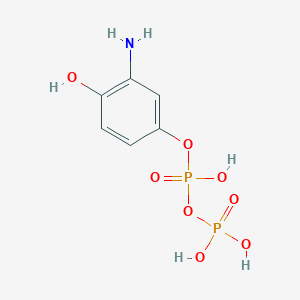
![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)
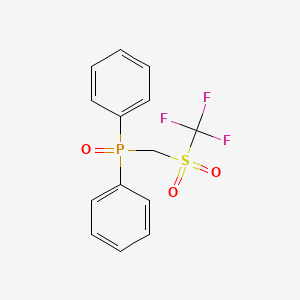
![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)


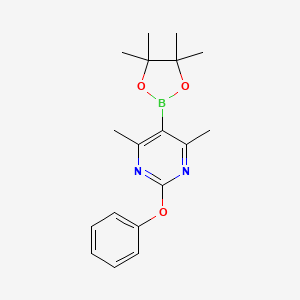
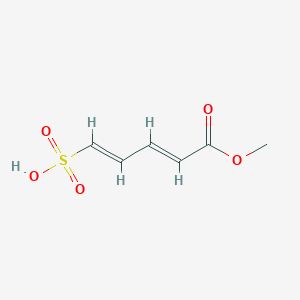
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
